molecular formula C15H13N3O3 B3049347 2-Ethoxy-6-nitroacridin-9-amine CAS No. 20304-70-5

2-Ethoxy-6-nitroacridin-9-amine

Cat. No. B3049347
CAS RN: 20304-70-5
M. Wt: 283.28 g/mol
InChI Key: NDKYICANXPTKKC-UHFFFAOYSA-N
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Description

2-Ethoxy-6-nitroacridin-9-amine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the acridine family, which is known for its diverse range of biological activities. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-nitroacridin-9-amine is not fully understood. However, it is believed to interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit the replication of various viruses, including HIV and hepatitis B virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the concentration and duration of exposure. At low concentrations, the compound has been shown to have minimal toxicity and can be used as a fluorescent probe for DNA and RNA detection. At higher concentrations, it has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. The compound has also been shown to have antimicrobial and antiviral activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Ethoxy-6-nitroacridin-9-amine in lab experiments include its unique properties, such as its fluorescent properties and its potential therapeutic applications. The compound can be used as a tool for studying DNA and RNA interactions and can be used as a potential therapeutic agent for the treatment of various diseases. However, the compound also has limitations, including its potential toxicity and the need for controlled conditions during its synthesis and handling.

Future Directions

There are several future directions for the research on 2-Ethoxy-6-nitroacridin-9-amine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and viral infections. Another direction is to study its interaction with DNA and RNA in more detail, including its binding affinity and specificity. Additionally, further research is needed to investigate the potential toxicity of the compound and to develop safer methods for its synthesis and handling.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop safer methods for its use in scientific research.

Scientific Research Applications

2-Ethoxy-6-nitroacridin-9-amine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antitumor, and antiviral activities. It has also been used as a fluorescent probe for DNA and RNA detection. The compound has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, viral infections, and parasitic infections.

properties

IUPAC Name

2-ethoxy-6-nitroacridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-21-10-4-6-13-12(8-10)15(16)11-5-3-9(18(19)20)7-14(11)17-13/h3-8H,2H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKYICANXPTKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174194
Record name Acridine, 9-amino-2-ethoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20304-70-5
Record name Acridine, 9-amino-2-ethoxy-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020304705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, 9-amino-2-ethoxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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